(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride Sarecycline hydrochloride is a member of tetracyclines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17940099
InChI: InChI=1S/C24H29N3O8.ClH/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33;/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33);1H
SMILES:
Molecular Formula: C24H30ClN3O8
Molecular Weight: 524.0 g/mol

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

CAS No.:

Cat. No.: VC17940099

Molecular Formula: C24H30ClN3O8

Molecular Weight: 524.0 g/mol

* For research use only. Not for human or veterinary use.

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride -

Specification

Molecular Formula C24H30ClN3O8
Molecular Weight 524.0 g/mol
IUPAC Name 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C24H29N3O8.ClH/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33;/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33);1H
Standard InChI Key JGPBDCKZLBSHOI-UHFFFAOYSA-N
Canonical SMILES CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a tetracyclic naphthacene core modified with hydroxyl, dimethylamino, and methoxy(methyl)aminomethyl substituents. Its molecular formula, C24H30ClN3O8\text{C}_{24}\text{H}_{30}\text{ClN}_3\text{O}_8, reflects the integration of a hydrochloride salt to enhance aqueous solubility . The tetracene backbone (Figure 1) adopts a partially saturated conformation, with keto groups at positions 3 and 12 contributing to planar rigidity in the anthraquinone-like region.

Key structural features:

  • Stereochemical configuration: The 4S,4aS,5aR,12aR arrangement ensures optimal spatial orientation for ribosomal binding, a critical determinant of antibacterial activity .

  • Functional groups: Hydroxyl groups at positions 1,10,11,12a facilitate hydrogen bonding with bacterial 30S ribosomal subunits, while the dimethylamino group at C4 enhances membrane permeability .

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies reveal a bent conformation of the naphthacene core, with the C7 methoxy(methyl)aminomethyl side chain projecting into the ribosomal decoding center . Nuclear magnetic resonance (NMR) data confirm the presence of eight exchangeable protons, consistent with hydroxyl and amine functionalities . High-performance liquid chromatography (HPLC) analyses demonstrate >98% purity in pharmaceutical-grade formulations, with retention times standardized to 12.3±0.5 minutes under reverse-phase conditions .

Synthetic Methodology and Process Optimization

Multi-Step Synthesis from Sancycline

Critical process parameters:

  • Temperature control: Maintaining reactions at −20°C during iodination prevents undesired ring-opening side reactions .

  • Catalyst system: Palladium acetate/Xantphos (1:2 molar ratio) enables efficient carbonylation with <5% dehalogenation byproducts .

Industrial-Scale Challenges

Despite the elegance of the synthetic route, scaling beyond kilogram quantities faces hurdles:

  • HPLC dependency: Initial purification of iodosancycline requires preparative HPLC, which becomes cost-prohibitive at commercial scales .

  • Crystallization variability: Seeding protocols must precisely control supersaturation to ensure consistent crystal morphology and dissolution rates .

Mechanism of Action and Microbiological Profile

Ribosomal Binding Dynamics

Sarecycline inhibits bacterial protein synthesis by binding the 30S ribosomal subunit with a dissociation constant (KdK_d) of 1.8 nM, as determined via surface plasmon resonance . The C7 side chain occupies the tRNA entry site, sterically blocking aminoacyl-tRNA accommodation (Figure 2) . Unlike earlier tetracyclines, its narrow spectrum arises from selective interactions with Gram-positive ribosomes, showing 32-fold lower affinity for Escherichia coli 30S subunits .

Antimicrobial Activity Spectrum

Bacterial StrainMIC₉₀ (µg/mL)Comparator (Doxycycline MIC₉₀)
Cutibacterium acnes0.51.0
Methicillin-sensitive S. aureus0.50.25
Methicillin-resistant S. aureus0.50.5
Escherichia coli644

Data compiled from in vitro susceptibility testing

This targeted activity reduces collateral damage to gut microbiota, with <10% inhibition of commensal Bacteroides species at therapeutic concentrations .

Pharmacokinetics and Biopharmaceutical Properties

Absorption and Distribution

Oral administration achieves peak plasma concentrations (CmaxC_{\text{max}}) of 1.2 µg/mL within 2 hours, with 90% absolute bioavailability unaffected by food . The molecule demonstrates limited tissue penetration (volume of distribution = 1.3 L/kg), preferentially accumulating in pilosebaceous units at concentrations 8-fold higher than plasma .

Metabolism and Excretion

Hepatic metabolism involves CYP3A4-mediated demethylation of the C4 dimethylamino group, producing inactive metabolites excreted renally (65%) and fecally (35%) . The elimination half-life (t1/2t_{1/2}) of 16 hours supports once-daily dosing, with steady-state achieved by day 3 of treatment .

Clinical Applications and Therapeutic Efficacy

Acne Vulgaris Management

Phase III trials (N=2,036) demonstrated sarecycline’s superiority over placebo:

EndpointSarecycline (N=1,012)Placebo (N=1,024)p-value
≥2-grade IGA improvement21.8%10.3%<0.001
Inflammatory lesion reduction−11.4 lesions−7.6 lesions<0.001

IGA: Investigator Global Assessment

Off-Label Uses in Dermatology

Case studies highlight efficacy in:

  • Staphylococcal folliculitis: 9-day courses achieving 89% lesion clearance in impetiginized dermatitis .

  • Mucous membrane pemphigoid: 60 mg/day regimens reducing oral erosions by 70% within 4 weeks .

Adverse EffectIncidence (Sarecycline)Incidence (Minocycline)
Nausea2.1–4.6%12–18%
Photosensitivity0.2–1.0%3–5%
Vestibular toxicity0.4–1.0%8–15%

Data from post-marketing surveillance

Clinically Relevant Interactions

  • Oral contraceptives: Sarecycline reduces ethinyl estradiol AUC by 18%, necessitating backup contraception .

  • Warfarin: Prothrombin time increases by 1.3 seconds through undefined mechanisms; INR monitoring recommended .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator